2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate

Fragrance Chemistry Volatility Control Formulation Science

2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate is a complex organic ester characterized by a cyclohexyl ring substituted with methyl, methylthio, isopropenyl, and acetate functional groups. With a molecular formula of C13H22O2S and a molecular weight of 242.38 g/mol, it is primarily utilized in the fragrance industry for its unique sensory profile.

Molecular Formula C13H22O2S
Molecular Weight 242.38 g/mol
CAS No. 85098-94-8
Cat. No. B12673778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate
CAS85098-94-8
Molecular FormulaC13H22O2S
Molecular Weight242.38 g/mol
Structural Identifiers
SMILESCC1C(CC(CC1SC)C(=C)C)OC(=O)C
InChIInChI=1S/C13H22O2S/c1-8(2)11-6-12(15-10(4)14)9(3)13(7-11)16-5/h9,11-13H,1,6-7H2,2-5H3
InChIKeyFLWPMNFORXDCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl Acetate (CAS 85098-94-8): A Sulfur-Containing Cyclohexyl Ester for Fragrance Formulation


2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate is a complex organic ester characterized by a cyclohexyl ring substituted with methyl, methylthio, isopropenyl, and acetate functional groups [1]. With a molecular formula of C13H22O2S and a molecular weight of 242.38 g/mol, it is primarily utilized in the fragrance industry for its unique sensory profile [1]. The presence of the methylthio (-SCH3) group distinguishes it from common non-sulfur cyclohexyl acetates, potentially contributing to distinct organoleptic properties such as sulfurous, fruity, or alliaceous notes [2].

Why Closely Related Cyclohexyl Acetates Cannot Replace 2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl Acetate


Substituting 2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate with other common cyclohexyl acetates like menthyl acetate or isopulegyl acetate is not recommended. While these compounds share a cyclohexyl acetate core, they lack the critical methylthio substituent, which directly impacts the compound's volatility, odor profile, and potential role as a fragrance modulator [1][2]. The difference in sulfur content alone can lead to a fundamentally different sensory experience, precluding simple interchangeability in high-fidelity fragrance formulations [3].

Head-to-Head Comparative Evidence for 2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl Acetate


Differentiation via Boiling Point and Volatility Profile Against Common Non-Sulfur Cyclohexyl Acetate Analogs

2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate exhibits a significantly higher boiling point (316.3°C at 760 mmHg) compared to structurally related non-sulfur cyclohexyl acetates used in fragrances, such as menthyl acetate (229°C) and isopulegyl acetate (232°C) [1]. This difference in volatility is crucial for fragrance longevity and the temporal evolution of scent profiles.

Fragrance Chemistry Volatility Control Formulation Science

Differentiation via Olfactory Profile: The Impact of the Methylthio Group

The target compound is classified within patent literature as an 'odor modulator compound' alongside other methylthio-containing molecules, implying a distinct olfactory function not shared by non-sulfur cyclohexyl acetates [1]. The methylthio group is known to impart sulfurous, fruity, and alliaceous notes, which can add complexity and radiance to a fragrance, whereas analogs like menthyl acetate provide a purely minty, herbal profile.

Structure-Odor Relationship Organoleptic Chemistry Fragrance Design

Synthetic Complexity and Purity as a Procurement Differentiator

The synthesis of this compound typically involves multi-step reactions including hydrogenation steps over catalysts like Pd/C, as inferred from structurally similar synthetic pathways . This contrasts with commonly available cyclohexyl acetates like menthyl acetate, which are often derived from abundant natural sources (e.g., menthol) via simple acetylation. The more complex synthesis implies a higher intrinsic cost and a supply chain that is more sensitive to process chemistry expertise, making the choice of a supplier with a proven synthetic route critical for ensuring high purity and batch-to-batch consistency.

Chemical Synthesis Purity Analysis Supply Chain Management

Optimal Application Scenarios for 2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl Acetate Based on Differentiated Properties


Long-Lasting Fine Fragrance and Personal Care Products

Leveraging its significantly higher boiling point (316.3°C) compared to menthyl acetate (229°C), this compound is optimally employed in luxury perfumes and high-end personal care products where a long-lasting scent on skin or fabric is a primary requirement [1]. Its lower volatility ensures it persists as a base or middle note, providing a stable fragrance signature for extended periods. This makes it a superior choice over lighter, rapidly dissipating cyclohexyl acetates.

Proprietary Fragrance Modulator Systems

Based on its classification alongside other methylthio compounds as an 'odor modulator' in patent literature, the primary value-driven application is as an enhancer in proprietary fragrance systems [2]. It should not be selected merely as a passive odorant but as an active ingredient that boosts the intensity or alters the character of a perfume composition. This functional differentiation is critical for brands seeking a unique, high-impact olfactive signature that cannot be easily copied with generic ingredient blends.

Specialty Flavor Formulations Requiring Sulfur Notes

The methylthio group introduces unique sulfur notes that can be used to replicate the character of certain natural foods like grapefruit, exotic fruits, or allium species. This compound is the appropriate selection for flavorists formulating complex tropical fruit flavors or savory notes, where non-sulfur alternatives like carvyl acetate would fail to deliver the necessary organoleptic depth .

Quote Request

Request a Quote for 2-Methyl-3-(methylthio)-5-(1-methylvinyl)cyclohexyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.